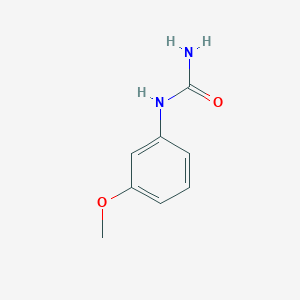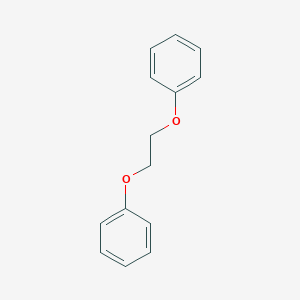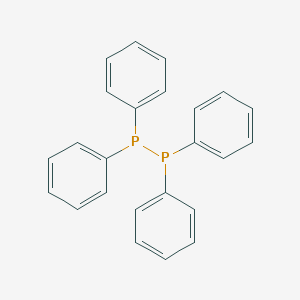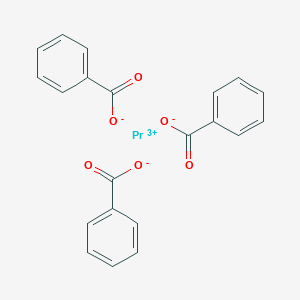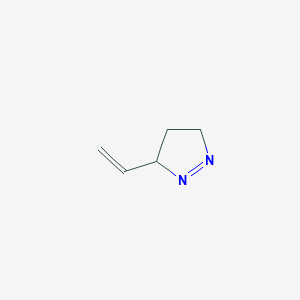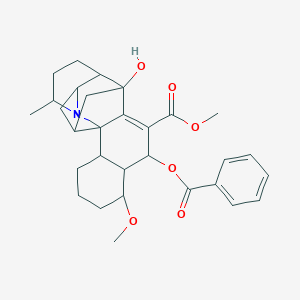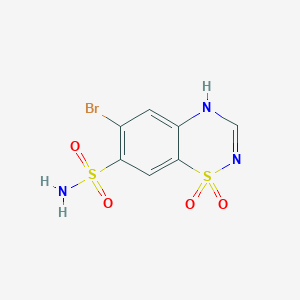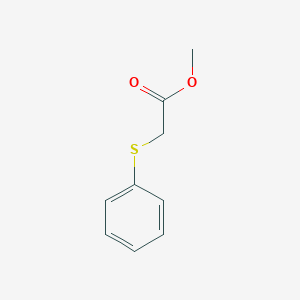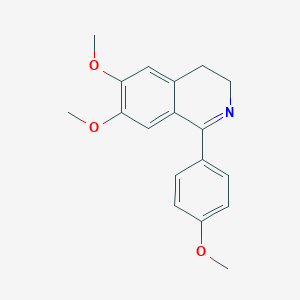
6,7-Dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline (DMIQ) is a chemical compound that belongs to the isoquinoline family. It is a synthetic alkaloid that has been studied for its potential applications in medicinal chemistry. DMIQ has been found to exhibit a range of biological activities, including antitumor, antiviral, and anti-inflammatory effects. In
Applications De Recherche Scientifique
6,7-Dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline has been studied for its potential applications in medicinal chemistry. It has been found to exhibit antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to exhibit antiviral activity against the influenza virus and herpes simplex virus. In addition, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Mécanisme D'action
The mechanism of action of 6,7-Dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline is not fully understood. However, it has been proposed that this compound exerts its antitumor activity by inducing apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the growth and proliferation of cancer cells by blocking the cell cycle at the G2/M phase. The antiviral activity of this compound is thought to be due to its ability to inhibit viral replication by targeting the viral polymerase. The anti-inflammatory effects of this compound are believed to be mediated by its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This compound has also been found to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation. In addition, this compound has been shown to increase the production of reactive oxygen species, which can lead to oxidative stress and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
6,7-Dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities and with high purity. It has also been found to exhibit a range of biological activities, making it a useful tool for studying various biological processes. However, this compound also has limitations for lab experiments. Its mechanism of action is not fully understood, making it difficult to design experiments that specifically target its activity. In addition, this compound has been found to exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 6,7-Dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline. One direction is to further investigate its mechanism of action, particularly with regards to its antitumor activity. This could lead to the development of more effective cancer treatments that target specific pathways involved in cancer cell growth and proliferation. Another direction is to explore the potential of this compound as a treatment for viral infections, particularly in light of the current COVID-19 pandemic. Finally, future studies could focus on the development of new synthetic analogues of this compound that exhibit improved biological activity and reduced toxicity.
Méthodes De Synthèse
The synthesis of 6,7-Dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline involves the reaction of 3-hydroxy-4-methoxybenzaldehyde with 1,2,3,4-tetrahydroisoquinoline in the presence of acetic acid and sodium acetate. The reaction proceeds through a series of steps, including condensation, cyclization, and reduction. The final product is obtained in good yield and purity, making it suitable for further studies.
Propriétés
| 15462-83-6 | |
Formule moléculaire |
C18H19NO3 |
Poids moléculaire |
297.3 g/mol |
Nom IUPAC |
6,7-dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C18H19NO3/c1-20-14-6-4-12(5-7-14)18-15-11-17(22-3)16(21-2)10-13(15)8-9-19-18/h4-7,10-11H,8-9H2,1-3H3 |
Clé InChI |
UQYSBDOHIQHGKF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NCCC3=CC(=C(C=C32)OC)OC |
SMILES canonique |
COC1=CC=C(C=C1)C2=NCCC3=CC(=C(C=C32)OC)OC |
Synonymes |
6,7-DIMETHOXY-1-(4-METHOXYPHENYL)-3,4-DIHYDROISOQUINOLINE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


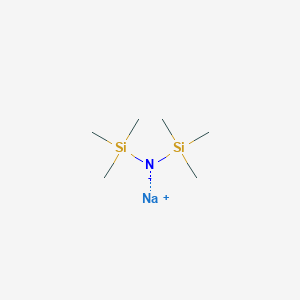
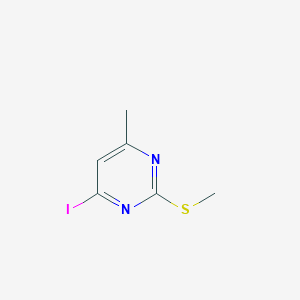
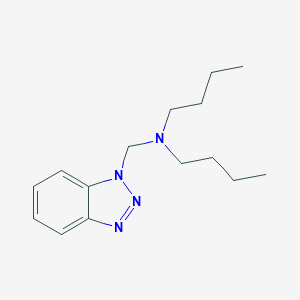
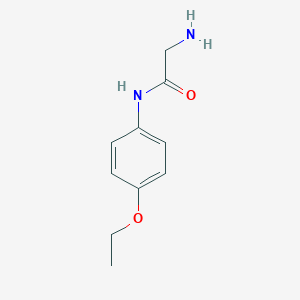
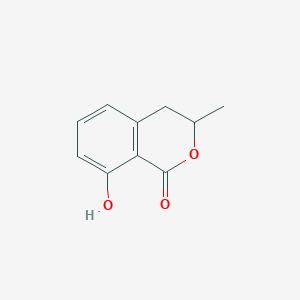
![2-Methoxy-2-[3-(trifluoromethyl)phenyl]ethanamine](/img/structure/B93610.png)
